![molecular formula C23H24N2O4S B2489726 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide CAS No. 922023-74-3](/img/structure/B2489726.png)

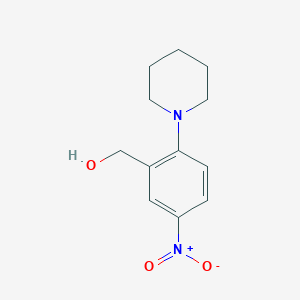

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

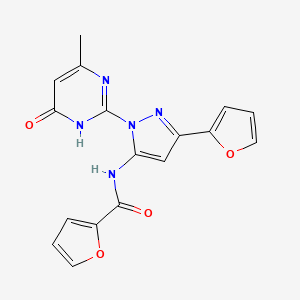

This compound belongs to a class of chemicals known for their complex molecular structure, incorporating both a tetrahydrobenzo[b][1,4]oxazepine core and a naphthalene sulfonamide moiety. Such compounds are often explored for their potential in various applications due to their unique chemical and physical properties. While direct research on this compound may be scarce, sulfonamides and oxazepines are well-studied for their biological activities and chemical functionalities.

Synthesis Analysis

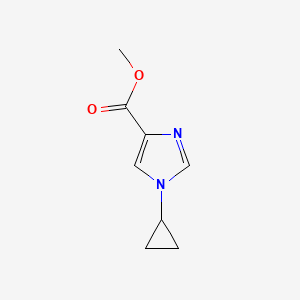

The synthesis of complex molecules like this typically involves multi-step organic reactions, starting from simpler precursors. For related sulfonamide compounds, a common approach might include the formation of the sulfonamide group through the reaction of a suitable amine with a sulfonyl chloride. The tetrahydrobenzo[b][1,4]oxazepine ring could be constructed using cyclization reactions from appropriately substituted benzene derivatives. Techniques such as microwave-assisted synthesis have been employed to improve the efficiency of such syntheses (Williams et al., 2010).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is typically characterized using spectroscopic techniques such as FTIR, NMR, and X-ray diffraction. These methods provide detailed information on the molecular geometry, bond lengths, angles, and the overall three-dimensional structure of the compound. For instance, the structural characterization of a sulfonamide compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, was detailed using such techniques, offering insights into the stability and electronic properties of the molecule (Sarojini et al., 2012).

Wissenschaftliche Forschungsanwendungen

Binding Studies in Protein Analysis

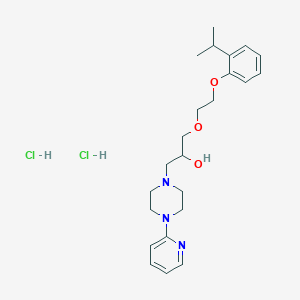

N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, a related compound, has been used in binding studies with proteins like bovine serum albumin. This work utilized the spectral properties of similar sulfonamide compounds for indirect measurement of binding, providing insights into the hydrophobic nature of such interactions and the primary binding sites in proteins (Jun et al., 1971).

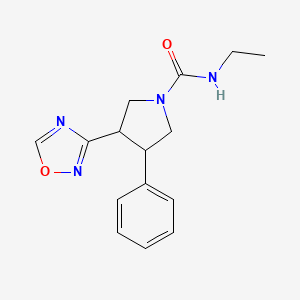

Synthesis and Biological Screening

In studies involving the synthesis of sulfonamides with 1,4-benzodioxane moiety, compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide were created and screened for their biological activity. These studies are crucial in understanding the therapeutic potential of such compounds (Irshad et al., 2016).

Antiparasitic Drug Potential

Research on tetrahydro-1-benzazepines, which share structural similarities with the compound , suggests potential antiparasitic drug applications. These compounds have been studied for treating diseases like chagas disease and leishmaniasis (Macías et al., 2016).

Selective Receptor Ligand Efficacy

Compounds structurally related to this compound have been evaluated for their efficacy as selective receptor ligands. This involves investigating their interaction with specific receptors, which is vital in the development of targeted therapies (Romero et al., 2006).

Proton Exchange Membranes in Energy Applications

In the field of energy, sulfonated polybenzothiazoles containing naphthalene, a similar structure, have been developed for use as proton exchange membranes. This research is important for enhancing the efficiency of fuel cells and other energy systems (Wang et al., 2015).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S/c1-4-25-20-14-18(10-12-21(20)29-15-23(2,3)22(25)26)24-30(27,28)19-11-9-16-7-5-6-8-17(16)13-19/h5-14,24H,4,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEKBMUMMPBSFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2489646.png)

![N-(3,5-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2489647.png)

![(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B2489651.png)

![[(1R,2R,3S,4S)-2-[(Tert-butyldimethylsilyl)oxy]-3-fluoro-4-[(4-methoxyphenyl)methoxy]cyclopentyl]methanol](/img/structure/B2489654.png)

![Methyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2489658.png)

![N-[(2-Chlorophenyl)-(4-methylphenyl)methyl]acetamide](/img/structure/B2489664.png)